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molecular formula C10H12F3NO B8667370 Ethanamine, N-methyl-2-[3-(trifluoromethyl)phenoxy]-

Ethanamine, N-methyl-2-[3-(trifluoromethyl)phenoxy]-

Cat. No. B8667370
M. Wt: 219.20 g/mol
InChI Key: BIWCWSCXFKMIQU-UHFFFAOYSA-N
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Patent
US07947692B2

Procedure details

A mixture of methylamine hydrochloride salt (380 mg, 5.57 mmol) in tetrahydrofuran (10 mL) was treated with N,N-diisopropylethylamine (1.44 g, 11.15 mmol) and 3-(2-bromoethoxy)benzotrifluoride (300 mg, 1.11 mmol). The reaction mixture was allowed to stir at reflux for 2 d. At this time, the reaction was quenched by the addition of water. The aqueous layer was extracted with ethyl acetate. The organics were washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 95/5 methylene chloride/methanol) afforded methyl-[2-(3-trifluoromethyl-phenoxy)-ethyl]-amine (110 mg, 45%) as yellow solid. The NMR spectrum obtained on the sample is compatible with its structure.
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.CN.C([N:7]([CH2:11]C)[CH:8]([CH3:10])C)(C)C.BrCC[O:16][C:17]1[CH:18]=[C:19]([C:23]([F:26])([F:25])[F:24])[CH:20]=[CH:21][CH:22]=1>O1CCCC1>[CH3:11][NH:7][CH2:8][CH2:10][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23]([F:24])([F:25])[F:26])[CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
380 mg
Type
reactant
Smiles
Cl.CN
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
300 mg
Type
reactant
Smiles
BrCCOC=1C=C(C=CC1)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 d
Duration
2 d
CUSTOM
Type
CUSTOM
Details
At this time, the reaction was quenched by the addition of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The organics were washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNCCOC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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